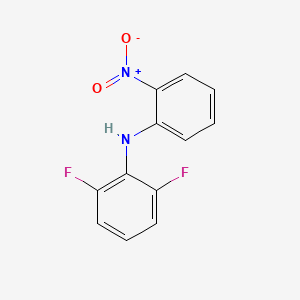

2,6-Difluoro-N-(2-nitrophenyl)aniline

Description

BenchChem offers high-quality 2,6-Difluoro-N-(2-nitrophenyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Difluoro-N-(2-nitrophenyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-difluoro-N-(2-nitrophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2N2O2/c13-8-4-3-5-9(14)12(8)15-10-6-1-2-7-11(10)16(17)18/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWMPFVBNMCYHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=C(C=CC=C2F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678870 | |

| Record name | 2,6-Difluoro-N-(2-nitrophenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033225-43-2 | |

| Record name | 2,6-Difluoro-N-(2-nitrophenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,6-Difluoro-N-(2-nitrophenyl)aniline

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2,6-Difluoro-N-(2-nitrophenyl)aniline (CAS No. 1033225-43-2), a key intermediate in pharmaceutical and materials science research.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the most plausible and efficient synthetic strategies. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss the rationale behind the selection of reagents and reaction conditions. The guide emphasizes the challenges posed by the sterically hindered and electronically deactivated nature of the 2,6-difluoroaniline nucleophile and presents robust solutions based on established chemical principles.

Introduction: Strategic Importance of 2,6-Difluoro-N-(2-nitrophenyl)aniline

The diarylamine scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds. The specific incorporation of a 2,6-difluorinated aniline moiety can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and conformational preferences. The 2-nitrophenyl group, in turn, serves as a versatile synthetic handle, with the nitro functionality being readily reducible to an amine, which can then be further functionalized. Consequently, 2,6-Difluoro-N-(2-nitrophenyl)aniline is a valuable building block for the synthesis of a diverse range of complex molecules with potential therapeutic applications.

This guide will focus on the most viable synthetic routes for the construction of the C-N bond between the 2,6-difluoroaniline and 2-nitrophenyl fragments. We will primarily explore three major classes of reactions:

-

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that has become a workhorse for C-N bond formation.

-

Ullmann Condensation: A classical copper-catalyzed method for the synthesis of diarylamines.[2]

-

Nucleophilic Aromatic Substitution (SNAr): A pathway that leverages the electron-deficient nature of the 2-nitrophenyl ring.

The choice of synthetic route is dictated by factors such as substrate availability, desired scale, functional group tolerance, and the need to overcome the steric hindrance presented by the ortho-fluorine atoms of the aniline.

Recommended Synthetic Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is arguably the most versatile and reliable method for the synthesis of 2,6-Difluoro-N-(2-nitrophenyl)aniline, particularly given the sterically demanding nature of the 2,6-difluoroaniline.[3] This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds under milder conditions than the classical Ullmann condensation.

Mechanistic Rationale and Causality of Experimental Choices

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired diarylamine and regenerate the Pd(0) catalyst.

The key to a successful Buchwald-Hartwig amination of a sterically hindered aniline lies in the choice of the phosphine ligand. Bulky, electron-rich phosphine ligands are essential to promote both the oxidative addition and the final reductive elimination steps. For the coupling of 2,6-difluoroaniline, a biarylphosphine ligand such as XPhos is highly recommended. The steric bulk of XPhos facilitates the reductive elimination of the sterically congested product, while its electron-rich nature promotes the initial oxidative addition of the aryl halide.

A strong, non-nucleophilic base is required to deprotonate the aniline in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice for this purpose. The choice of solvent is also critical; aprotic, non-polar solvents such as toluene or dioxane are generally preferred as they are compatible with the reactive organometallic intermediates.

The electrophilic partner can be an aryl bromide or iodide. While aryl iodides are more reactive, 1-bromo-2-nitrobenzene is a cost-effective and readily available starting material.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2,6-Difluoro-N-(2-nitrophenyl)aniline

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the compound 2,6-Difluoro-N-(2-nitrophenyl)aniline (CAS No. 1033225-43-2). Recognizing the limited availability of experimental data for this specific molecule, this document adopts a holistic and predictive approach. We will analyze its structural features, provide a comparative assessment with closely related analogs, and detail the authoritative experimental methodologies required for its full characterization. This guide is intended for researchers, scientists, and drug development professionals, offering not only data but also the strategic rationale behind the experimental determination of key physicochemical parameters critical for drug discovery and development.

Introduction: Unveiling the Candidate

2,6-Difluoro-N-(2-nitrophenyl)aniline is a substituted diphenylamine derivative featuring a unique combination of functional groups that are of significant interest in medicinal chemistry. The molecule incorporates a 2,6-difluoroaniline moiety linked to a 2-nitrophenyl group. The difluoro substitution on one ring can enhance metabolic stability and modulate pKa, while the nitro group on the second ring is a strong electron-withdrawing group that can influence electronic properties and potential bioactivities.

Given its structure, this compound warrants investigation as a potential scaffold in drug discovery programs. Understanding its fundamental physicochemical properties is the first and most critical step in assessing its "drug-likeness" and developing a roadmap for its potential optimization.

Caption: Molecular structure of 2,6-Difluoro-N-(2-nitrophenyl)aniline.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for 2,6-Difluoro-N-(2-nitrophenyl)aniline is scarce. However, we can infer a probable profile by examining its constituent parts and structurally similar compounds. This comparative approach is a cornerstone of early-stage drug development, allowing for informed hypothesis generation.

| Property | 2,6-Difluoroaniline | 2,6-Difluoro-4-nitroaniline | 2,6-Difluoro-N-(2-nitrophenyl)aniline (Predicted) | Justification for Prediction |

| Molecular Formula | C₆H₅F₂N | C₆H₄F₂N₂O₂ | C₁₂H₈F₂N₂O₂ | Sum of constituent parts. |

| Molecular Weight | 129.11 g/mol [1][2] | 174.10 g/mol [3] | 250.20 g/mol | Calculated from the molecular formula. |

| Appearance | Clear yellow to brown liquid[4] | Crystalline powder[5] | Likely a yellow to orange crystalline solid | The addition of the chromophoric nitrophenyl group and increased molecular weight suggest a solid form. |

| Melting Point (°C) | N/A (liquid) | 160-161[5] | 130 - 160 | Expected to be lower than 2,6-difluoro-4-nitroaniline due to potentially less efficient crystal packing from the larger, less symmetrical structure, but still a solid. |

| Boiling Point (°C) | 51-52 (at 15 mmHg)[4][6] | 293[5] | > 300 | A significant increase is expected due to the doubling of molecular weight and increased polarity. |

| Aqueous Solubility | Slightly soluble[4] | Low (predicted) | Very low | The large, hydrophobic aromatic surface area and lack of significant new H-bond donors suggest poor aqueous solubility. |

| Calculated logP | ~1.5 (Predicted) | ~1.3 (Predicted)[3] | ~3.5 - 4.5 | The addition of a hydrophobic nitrophenyl ring will significantly increase lipophilicity. |

| H-Bond Donors | 1 (amine) | 1 (amine) | 1 (amine) | The secondary amine is the sole hydrogen bond donor. |

| H-Bond Acceptors | 2 (fluorines) | 5 (fluorines, nitro oxygens) | 5 (fluorines, nitro oxygens) | Fluorine and oxygen atoms act as hydrogen bond acceptors. |

Drug Discovery Context: Lipinski's Rule of Five

Lipinski's Rule of Five is a guideline to evaluate the druglikeness of a chemical compound, focusing on properties that would make it a likely orally active drug in humans.[4][5][7] The rule states that, generally, an orally active drug has:

-

No more than 5 hydrogen bond donors.

-

No more than 10 hydrogen bond acceptors.

-

A calculated octanol-water partition coefficient (logP) not greater than 5.[4][6]

Based on our predictions, 2,6-Difluoro-N-(2-nitrophenyl)aniline would be compliant with Lipinski's Rule of Five, making it a viable starting point for further investigation.

Experimental Protocols for Physicochemical Characterization

To move from prediction to empirical data, rigorous experimental protocols are essential. The following sections detail the standard, self-validating methodologies for determining the key physicochemical properties.

Melting Point Determination (Capillary Method)

Rationale: The melting point is a fundamental physical property indicating the purity of a crystalline solid. A sharp melting range (typically < 2°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[1]

Methodology:

-

Sample Preparation: Place a small amount of the crystalline 2,6-Difluoro-N-(2-nitrophenyl)aniline onto a clean, dry watch glass. Finely powder the sample using a spatula.

-

Capillary Loading: Take a glass capillary tube (sealed at one end) and tap the open end into the powdered sample until a small amount of material enters the tube.[8] Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.[8]

-

Apparatus Setup: Insert the loaded capillary tube into a calibrated melting point apparatus.

-

Rapid Determination (Optional): Quickly heat the sample to get an approximate melting range. This allows for a more efficient and accurate subsequent measurement.

-

Accurate Determination: Using a fresh sample, heat the apparatus rapidly to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[8]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.[8]

Thermodynamic Solubility (Shake-Flask Method)

Rationale: Aqueous solubility is a critical determinant of a drug's absorption and distribution.[9][10] The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility, representing the true saturation point of a compound in a solvent.[11]

Caption: Workflow for the Shake-Flask Solubility Assay.

Methodology:

-

System Preparation: Add an excess amount of solid 2,6-Difluoro-N-(2-nitrophenyl)aniline to a series of vials containing a precise volume of the relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of visible solid material throughout the experiment is crucial.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium (typically 24-48 hours).[9][12]

-

Phase Separation: After equilibration, allow the suspensions to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This is best achieved by centrifugation followed by drawing from the middle of the liquid column, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Prepare a standard calibration curve of the compound in a suitable organic solvent (e.g., Acetonitrile). Dilute the collected supernatant and analyze it using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS.

-

Calculation: Determine the concentration of the dissolved compound in the supernatant by comparing its response to the calibration curve. This concentration represents the thermodynamic solubility.

Lipophilicity Determination (RP-HPLC Method for logP)

Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is paramount for membrane permeability and overall ADME (Absorption, Distribution, Metabolism, Excretion) profile.[13] The octanol-water partition coefficient (P) or its logarithm (logP) is the standard measure. While the shake-flask method is traditional, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid, reliable, and material-sparing alternative.[14] The method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its logP value.[15]

Methodology:

-

System Setup: Use a C18 reverse-phase HPLC column. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Prepare a set of standard compounds with known logP values that span the expected range of the test compound. Inject each standard individually under isocratic conditions (constant mobile phase composition).

-

Retention Time Measurement: For each standard, measure the retention time (t_R). Also, measure the column dead time (t_0) using a non-retained compound (e.g., uracil).

-

Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

-

Generate Calibration Curve: Plot log(k') versus the known logP values of the standards. A linear relationship should be observed.

-

Analyze Test Compound: Inject the 2,6-Difluoro-N-(2-nitrophenyl)aniline under the identical HPLC conditions and determine its retention time and calculate its log(k').

-

Determine logP: Using the linear regression equation from the calibration curve, calculate the logP of the test compound from its measured log(k').

Spectroscopic Characterization Profile

Spectroscopic analysis provides the definitive structural confirmation of a synthesized molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the two distinct aromatic systems.

-

Aromatic Region (δ 6.5-8.5 ppm): Signals from the protons on both benzene rings will appear here. The protons on the difluorophenyl ring will show complex splitting patterns due to both proton-proton and proton-fluorine coupling. The protons on the nitrophenyl ring will be significantly deshielded, particularly the proton ortho to the nitro group.

-

Amine Proton (δ 8.5-10.0 ppm, broad): The N-H proton signal is expected to be a broad singlet and shifted downfield due to the electron-withdrawing nature of both aromatic rings. Its chemical shift can be concentration-dependent.[16][17]

-

-

¹³C NMR Spectroscopy: The carbon spectrum will show 12 distinct signals for the aromatic carbons, unless symmetry causes overlap. Carbons bonded to fluorine will appear as doublets due to C-F coupling. The carbon attached to the nitro group will be significantly deshielded.

-

FTIR Spectroscopy: Fourier-transform infrared spectroscopy will confirm the presence of key functional groups.

-

N-H Stretch: A single, sharp peak around 3350-3310 cm⁻¹ is characteristic of a secondary amine.[16][18]

-

N-O Stretch (Nitro Group): Two strong bands are expected, typically around 1550-1500 cm⁻¹ (asymmetric) and 1360-1300 cm⁻¹ (symmetric).

-

C-F Stretch: Strong absorptions in the 1350-1100 cm⁻¹ region.

-

C-N Stretch (Aromatic): A band in the 1335-1250 cm⁻¹ region.[18]

-

-

Mass Spectrometry: Electron Ionization (EI) Mass Spectrometry will provide the molecular weight and characteristic fragmentation patterns.

-

Molecular Ion Peak (M⁺): An intense peak at m/z = 250 is expected, corresponding to the molecular weight.

-

Fragmentation: Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (m/z = 46) and NO (m/z = 30), leading to significant fragment ions at m/z = 204 and m/z = 220, respectively.[19][20] Cleavage at the C-N-C linkage is also probable.

-

Conclusion

While experimental data on 2,6-Difluoro-N-(2-nitrophenyl)aniline is not widely published, a robust physicochemical profile can be confidently predicted through structural analysis and comparison with related analogs. This guide establishes that the compound is an excellent candidate for further study, being fully compliant with Lipinski's Rule of Five. Furthermore, we have provided the detailed, authoritative experimental protocols necessary to empirically determine its melting point, aqueous solubility, and lipophilicity. The successful execution of these methods will provide the critical data needed to validate its potential and guide its journey through the drug discovery pipeline.

References

-

Lipinski's rule of five. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

-

Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved January 19, 2026, from [Link]

-

bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. Retrieved January 19, 2026, from [Link]

-

Bionity. (n.d.). Lipinski's Rule of Five. Retrieved January 19, 2026, from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved January 19, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved January 19, 2026, from [Link]

-

Wang, J., & Skolnik, S. (2009). Recent Advances in Physicochemical and ADMET Profiling in Drug Discovery. Chemistry & Biodiversity, 6(11), 1887-1899. [Link]

-

Irbid National University. (2021). experiment (1) determination of melting points. Retrieved January 19, 2026, from [Link]

-

Cui, H., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Journal of Chromatography A, 1521, 84-93. [Link]

-

PubChem. (n.d.). 2,6-Difluoro-4-nitroaniline. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 2,6-Difluoroaniline. Retrieved January 19, 2026, from [Link]

-

Minick, D. J., et al. (1989). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. Journal of Medicinal Chemistry, 32(8), 1923-1933. [Link]

-

ResearchGate. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation | Request PDF. Retrieved January 19, 2026, from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved January 19, 2026, from [Link]

-

Jing, X., et al. (2019). Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins. Advances in Experimental Medicine and Biology, 1148, 115-129. [Link]

-

PharmiWeb.com. (2023). Physicochemical Parameters Affecting the ADMET of Drugs. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2019). Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins | Request PDF. Retrieved January 19, 2026, from [Link]

-

JoVE. (2017). Video: Melting Point Determination of Solid Organic Compounds. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.

-

Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved January 19, 2026, from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved January 19, 2026, from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved January 19, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Amines. Retrieved January 19, 2026, from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved January 19, 2026, from [Link]

-

ACS Publications. (n.d.). Nickel(II) Complexes Derived from Schiff Base Ligands Designed as Electrode Materials in Asymmetric Supercapacitor Coin Cells for Enhanced Energy Storage Performance | Langmuir. Retrieved January 19, 2026, from [Link]

-

PubMed. (2009). The structural properties of poly(aniline)--analysis via FTIR spectroscopy. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved January 19, 2026, from [Link]

-

analyzetest.com. (2021). Different type of amines in FT-IR spectroscopy. Retrieved January 19, 2026, from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved January 19, 2026, from [Link]

-

YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved January 19, 2026, from [Link]

-

OpenOChem Learn. (n.d.). Interpreting. Retrieved January 19, 2026, from [Link]

-

YouTube. (2021). Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13. Retrieved January 19, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved January 19, 2026, from [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved January 19, 2026, from [Link]

-

YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved January 19, 2026, from [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. Lipinski's_Rule_of_Five [bionity.com]

- 5. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 6. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]

- 7. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. enamine.net [enamine.net]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. bioassaysys.com [bioassaysys.com]

- 13. pharmiweb.com [pharmiweb.com]

- 14. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 15. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. analyzetest.com [analyzetest.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. m.youtube.com [m.youtube.com]

A Technical Guide to the Spectral Analysis of 2,6-Difluoro-N-(2-nitrophenyl)aniline

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 2,6-Difluoro-N-(2-nitrophenyl)aniline, a molecule of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from its precursors and structurally related molecules to provide a robust predictive analysis. This approach is designed to empower researchers in identifying and characterizing this and similar novel compounds.

Molecular Structure and Spectroscopic Overview

2,6-Difluoro-N-(2-nitrophenyl)aniline is comprised of a 2,6-difluoroaniline moiety linked to a 2-nitrophenyl group via a secondary amine bridge. This structure dictates a unique spectroscopic fingerprint, which we will dissect in the following sections.

Caption: Molecular structure of 2,6-Difluoro-N-(2-nitrophenyl)aniline.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating molecular structure. For 2,6-Difluoro-N-(2-nitrophenyl)aniline, we will consider ¹H, ¹³C, and ¹⁹F NMR.

¹H NMR Spectroscopy

The ¹H NMR spectrum will be characterized by signals from the aromatic protons and the amine proton. Due to the asymmetry of the molecule, we expect distinct signals for each proton.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Referencing: Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| NH | 8.5 - 9.5 | Broad singlet | - | 1H |

| H-6' | 8.1 - 8.3 | Doublet of doublets | J ≈ 8, 1.5 | 1H |

| H-3', H-5' | 7.2 - 7.6 | Multiplet | - | 2H |

| H-4' | 6.8 - 7.1 | Triplet of doublets | J ≈ 8, 1.5 | 1H |

| H-3, H-5 | 6.7 - 6.9 | Doublet of doublets | J ≈ 8, 2 | 2H |

| H-4 | 6.9 - 7.2 | Triplet | J ≈ 8 | 1H |

Causality Behind Predictions: The chemical shifts are predicted based on the electronic environment of the protons. The nitro group on the 2-nitrophenyl ring is strongly electron-withdrawing, causing the ortho proton (H-6') to be significantly downfield. The amine proton (NH) is also expected to be downfield and broad due to hydrogen bonding and exchange. The protons on the 2,6-difluorophenyl ring will be influenced by the electron-donating amine group and the electron-withdrawing fluorine atoms, leading to a more complex splitting pattern in the aromatic region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: Obtain a proton-decoupled ¹³C spectrum. A sufficient number of scans is crucial due to the low natural abundance of ¹³C.

-

Referencing: Reference the spectrum to the deuterated solvent peaks.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-F (C-2, C-6) | 155 - 160 (d, ¹JCF ≈ 240-250 Hz) |

| C-NO₂ (C-2') | 145 - 150 |

| C-N (C-1) | 135 - 140 |

| C-N (C-1') | 130 - 135 |

| Aromatic CH | 110 - 130 |

Expertise in Interpretation: The carbons directly attached to the highly electronegative fluorine atoms (C-2, C-6) will appear significantly downfield and will be split into doublets due to one-bond C-F coupling. The carbon bearing the nitro group (C-2') will also be downfield. The remaining aromatic carbons will resonate in the typical aromatic region.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that will provide a clear signal for the two fluorine atoms.

Experimental Protocol: ¹⁹F NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on an NMR spectrometer equipped with a fluorine probe.

-

Data Acquisition: Obtain a proton-decoupled ¹⁹F spectrum.

-

Referencing: Reference the spectrum to an external standard such as CFCl₃ (0 ppm).

Predicted ¹⁹F NMR Data

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) |

| F-2, F-6 | -110 to -130 |

Authoritative Grounding: The chemical shift of aromatic fluorine is influenced by the electronic nature of the substituents on the ring.[1] In this case, the electron-donating amine group will shield the fluorine nuclei, causing them to resonate in the predicted upfield region relative to other fluorinated aromatics.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Acquire the spectrum on a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000 - 400 cm⁻¹.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Asymmetric NO₂ Stretch | 1500 - 1550 | Strong |

| Symmetric NO₂ Stretch | 1330 - 1370 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-F Stretch | 1100 - 1250 | Strong |

Trustworthiness of Data: The presence of a sharp N-H stretching band, along with the very strong and characteristic symmetric and asymmetric stretches of the nitro group, would be key identifiers in the IR spectrum. The strong C-F stretching absorption further confirms the presence of the difluorophenyl moiety.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometer.

-

Data Acquisition: Obtain a full scan mass spectrum.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Identity |

| [M]⁺ | 250.06 | Molecular Ion |

| [M-NO₂]⁺ | 204.06 | Loss of nitro group |

| [C₆H₄F₂N]⁺ | 129.04 | 2,6-Difluoroaniline fragment |

| [C₆H₄NO₂]⁺ | 122.02 | 2-Nitrophenyl fragment |

Self-Validating System: The molecular ion peak at m/z 250.06 would be the primary indicator of the compound's identity. The fragmentation pattern, including the characteristic loss of the nitro group (a loss of 46 Da), provides further structural confirmation. The presence of fragments corresponding to the two constituent aromatic rings would strongly support the proposed structure.

Caption: A logical workflow for the spectroscopic analysis of 2,6-Difluoro-N-(2-nitrophenyl)aniline.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for 2,6-Difluoro-N-(2-nitrophenyl)aniline. By understanding the expected spectral features based on its molecular structure and the known properties of its constituent parts, researchers can confidently identify and characterize this molecule in their synthetic and analytical endeavors. The provided protocols and interpretations serve as a valuable resource for professionals in the fields of chemistry and drug development.

References

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Retrieved from [Link]

-

NIST. (n.d.). 2,6-Difluoroaniline. In NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Difluoroaniline. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-difluoro-N-(2-nitrophenyl)aniline. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 2,6-Difluoro-N-(2-nitrophenyl)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,6-Difluoro-N-(2-nitrophenyl)aniline, a compound of interest in medicinal chemistry and materials science. A comprehensive review of publicly available literature and databases reveals a notable absence of empirical solubility data for this specific molecule. In light of this, this document provides a robust framework for researchers to understand, predict, and experimentally determine the solubility of 2,6-Difluoro-N-(2-nitrophenyl)aniline in a range of organic solvents. The guide combines theoretical principles with detailed, actionable experimental protocols, empowering researchers to generate reliable solubility data essential for drug development, process chemistry, and material science applications.

Introduction: The Significance of Solubility in a Scientific Context

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter that governs the feasibility of numerous scientific and industrial processes. For professionals in drug development, an accurate understanding of a compound's solubility is critical for formulation, bioavailability, and pharmacokinetic studies. In process chemistry, solubility data dictates the choice of solvents for reactions, crystallization, and purification, directly impacting yield and purity.

2,6-Difluoro-N-(2-nitrophenyl)aniline possesses structural motifs common in pharmacologically active molecules and functional materials. The presence of two electron-withdrawing fluorine atoms on one phenyl ring, a nitro group on the second, and a secondary amine linker suggests a molecule with nuanced electronic and intermolecular properties. Despite its potential utility, a thorough search of scientific literature and chemical databases indicates that the solubility of this compound in common organic solvents has not been formally reported.

This guide, therefore, serves a dual purpose: to provide a theoretical framework for predicting the solubility behavior of 2,6-Difluoro-N-(2-nitrophenyl)aniline and to offer a detailed, practical methodology for its experimental determination.

Theoretical Considerations: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility.[1] This principle is rooted in the nature and strength of intermolecular forces between solvent and solute molecules. To form a solution, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

The molecular structure of 2,6-Difluoro-N-(2-nitrophenyl)aniline offers several clues to its potential solubility:

-

Polarity: The molecule possesses several polar functional groups: the nitro group (-NO2), the secondary amine (-NH-), and the carbon-fluorine bonds. The nitro group is strongly electron-withdrawing and a potent hydrogen bond acceptor. The secondary amine can act as both a hydrogen bond donor and acceptor. The difluorinated phenyl ring has a significant dipole moment. These features suggest that 2,6-Difluoro-N-(2-nitrophenyl)aniline is a polar molecule.

-

Hydrogen Bonding: The secondary amine is capable of forming hydrogen bonds with protic solvents (e.g., alcohols) and aprotic solvents that are hydrogen bond acceptors (e.g., acetone, ethyl acetate). The nitro group and fluorine atoms can also act as hydrogen bond acceptors.

-

Aromatic System: The presence of two phenyl rings contributes to van der Waals forces and potential pi-pi stacking interactions. These nonpolar characteristics can enhance solubility in aromatic solvents like toluene and benzene.

Based on these structural features, it is anticipated that 2,6-Difluoro-N-(2-nitrophenyl)aniline will exhibit greater solubility in polar aprotic solvents and polar protic solvents compared to nonpolar solvents. Aromatic amines, in general, are soluble in organic solvents such as alcohols, ether, and benzene.

Predicted Solubility Trend (Qualitative):

Dimethyl sulfoxide (DMSO) > N,N-Dimethylformamide (DMF) > Acetone > Ethyl Acetate > Acetonitrile > Methanol > Ethanol > Isopropanol > Dichloromethane > Chloroform > Toluene > Hexane

Experimental Determination of Solubility: A Validated Protocol

In the absence of published data, a robust experimental approach is necessary. The following sections detail the equilibrium solubility method, a reliable technique for determining the solubility of a compound in various solvents.

Essential Equipment and Reagents

-

Analytical Balance: (± 0.1 mg accuracy)

-

Vortex Mixer

-

Thermostatically Controlled Shaker or Incubator: Capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Centrifuge

-

Micropipettes

-

Glass Vials with PTFE-lined caps

-

Syringe Filters: (0.22 µm or 0.45 µm, compatible with the chosen solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

-

2,6-Difluoro-N-(2-nitrophenyl)aniline: (of known purity)

-

Organic Solvents: (HPLC grade or equivalent purity)

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines the equilibrium solubility determination using the shake-flask method.

Diagram 1: Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Step 1: Preparation of Saturated Solutions

-

Accurately weigh an excess amount of 2,6-Difluoro-N-(2-nitrophenyl)aniline into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

To each vial, add a precise volume of the selected organic solvent (e.g., 1.0 mL).

-

Securely cap the vials.

Step 2: Equilibration

-

Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Visually inspect the vials to confirm the presence of undissolved solid.

Step 3: Phase Separation

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period.

-

Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the excess solid.

Step 4: Sample Analysis

-

Carefully withdraw an aliquot of the clear supernatant using a micropipette.

-

Immediately filter the aliquot through a solvent-compatible syringe filter to remove any remaining microscopic particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of 2,6-Difluoro-N-(2-nitrophenyl)aniline in the diluted solution using a validated analytical method (HPLC or UV-Vis spectroscopy).

Analytical Methodologies for Quantification

The choice of analytical method is crucial for obtaining accurate solubility data. Both HPLC and UV-Vis spectroscopy are suitable, with HPLC generally offering higher specificity and sensitivity.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for its ability to separate the analyte of interest from any potential impurities.

-

Column: A C18 reversed-phase column is a suitable starting point for a nonpolar to moderately polar compound like 2,6-Difluoro-N-(2-nitrophenyl)aniline.

-

Mobile Phase: A gradient or isocratic mobile phase consisting of acetonitrile and water or methanol and water is commonly used for aniline derivatives.[2][3][4][5]

-

Detection: A UV detector set at the wavelength of maximum absorbance (λmax) of 2,6-Difluoro-N-(2-nitrophenyl)aniline. The λmax can be determined by running a UV scan of a dilute solution of the compound.

-

Calibration: A calibration curve must be prepared by injecting standard solutions of known concentrations of 2,6-Difluoro-N-(2-nitrophenyl)aniline.

B. UV-Vis Spectroscopy

UV-Vis spectroscopy is a simpler and faster method but is more susceptible to interference from impurities that absorb at the same wavelength.[6][7]

-

Wavelength Selection: Determine the λmax of 2,6-Difluoro-N-(2-nitrophenyl)aniline in each solvent.

-

Calibration: Prepare a series of standard solutions of the compound in the solvent of interest and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration.

-

Measurement: Measure the absorbance of the diluted, filtered sample and use the calibration curve to determine the concentration.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Experimentally Determined Solubility of 2,6-Difluoro-N-(2-nitrophenyl)aniline at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Dimethyl sulfoxide (DMSO) | [Insert Data] | [Insert Data] |

| N,N-Dimethylformamide (DMF) | [Insert Data] | [Insert Data] |

| Acetone | [Insert Data] | [Insert Data] |

| Ethyl Acetate | [Insert Data] | [Insert Data] |

| Acetonitrile | [Insert Data] | [Insert Data] |

| Methanol | [Insert Data] | [Insert Data] |

| Ethanol | [Insert Data] | [Insert Data] |

| Isopropanol | [Insert Data] | [Insert Data] |

| Dichloromethane | [Insert Data] | [Insert Data] |

| Chloroform | [Insert Data] | [Insert Data] |

| Toluene | [Insert Data] | [Insert Data] |

| Hexane | [Insert Data] | [Insert Data] |

Note: The table is a template for reporting experimentally determined data.

Conclusion and Future Directions

While published solubility data for 2,6-Difluoro-N-(2-nitrophenyl)aniline is currently unavailable, this guide provides the necessary theoretical foundation and a detailed experimental protocol to enable researchers to generate this crucial information. The proposed methodology, centered on the equilibrium shake-flask method coupled with reliable analytical quantification, ensures the generation of accurate and reproducible solubility data.

The data generated following this guide will be invaluable for a wide range of applications, from informing the design of drug delivery systems to optimizing industrial chemical processes. It is our hope that this guide will not only facilitate the immediate research needs of scientists working with this compound but also encourage the publication of this data to enrich the collective knowledge base of the scientific community.

References

-

NCERT. (n.d.). Amines. Retrieved from [Link]

-

LibreTexts. (2024, November 7). 23.1: Properties of amines. Chemistry LibreTexts. Retrieved from [Link]

- Google Patents. (n.d.). US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline.

- Google Patents. (n.d.). US5091580A - Process for the preparation of 2,6-difluoroaniline.

-

Clark, J. (n.d.). An introduction to amines. Chemguide. Retrieved from [Link]

- Google Patents. (n.d.). EP0001825B1 - Method of preparing 2,4-difluoroaniline.

-

PubChem. (n.d.). 2,6-Difluoro-4-nitroaniline. Retrieved from [Link]

- Google Patents. (n.d.). EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.

-

PubChemLite. (n.d.). 2,6-difluoro-4-nitroaniline (C6H4F2N2O2). Retrieved from [Link]

-

ResearchGate. (2025, August 6). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Difluoroaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Blinded Predictions and Post Hoc Analysis of the Second Solubility Challenge Data: Exploring Training Data and Feature Set Selection for Machine and Deep Learning Models. Retrieved from [Link]

-

NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. EP0001825B1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 3. 2,6-Difluoro-4-nitroaniline | C6H4F2N2O2 | CID 2774175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. ssgopalganj.in [ssgopalganj.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. US5091580A - Process for the preparation of 2,6-difluoroaniline - Google Patents [patents.google.com]

molecular structure and conformation of 2,6-Difluoro-N-(2-nitrophenyl)aniline

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,6-Difluoro-N-(2-nitrophenyl)aniline

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 2,6-Difluoro-N-(2-nitrophenyl)aniline. The presence of sterically demanding and electronically influential substituents on the diphenylamine framework introduces significant complexity to its three-dimensional structure, governing its physicochemical properties and potential applications in medicinal chemistry and materials science. This document outlines a multi-faceted approach, combining proposed synthetic methodologies with in-silico and spectroscopic techniques to elucidate the molecule's preferred conformation. We will delve into the underlying principles of intramolecular interactions, such as hydrogen bonding and steric hindrance, and their impact on the overall molecular geometry. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this unique molecular scaffold.

Introduction: The Significance of Substituted Diphenylamines

Diphenylamine and its derivatives are a cornerstone in various chemical fields, demonstrating a wide range of biological activities and material properties.[1] The introduction of specific substituents allows for the fine-tuning of their electronic and steric characteristics, leading to applications as antioxidants, anticancer agents, and components in organic electronics.[1] The molecule 2,6-Difluoro-N-(2-nitrophenyl)aniline is of particular interest due to the interplay of several key structural features:

-

The 2,6-difluoroaniline moiety: The ortho-fluorine atoms exert a strong steric and electronic influence, potentially forcing the phenyl ring out of planarity with the bridging amine.

-

The 2-nitrophenyl group: The ortho-nitro group is a strong electron-withdrawing group and a potential hydrogen bond acceptor.

-

The N-H bridge: This proton is a potential hydrogen bond donor, and its interaction with the nitro group is a critical determinant of the molecule's conformation.

Understanding the three-dimensional arrangement of these groups is paramount for predicting the molecule's reactivity, intermolecular interactions, and ultimately, its utility in various applications.

Synthesis and Structural Elucidation

A robust synthetic and characterization workflow is essential for obtaining a pure sample and confirming the chemical identity of 2,6-Difluoro-N-(2-nitrophenyl)aniline.

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is a suitable choice for the synthesis of substituted diphenylamines.[2] An alternative, the Ullmann condensation, is also a viable copper-catalyzed method.[2]

The proposed Buchwald-Hartwig approach offers high functional group tolerance and generally proceeds with good yields.

Diagram 1: Proposed Synthesis of 2,6-Difluoro-N-(2-nitrophenyl)aniline

Caption: Proposed Buchwald-Hartwig amination for synthesis.

Experimental Protocol: Synthesis

-

Reaction Setup: To an oven-dried Schlenk flask, add 2,6-difluoroaniline (1.0 eq.), 1-bromo-2-nitrobenzene (1.0 eq.), cesium carbonate (1.5 eq.), and Xantphos (0.05 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with argon three times.

-

Solvent and Catalyst: Add anhydrous toluene via syringe, followed by tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq.).

-

Reaction: Heat the mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the crude product under reduced pressure and purify by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient).

Structural Verification

Confirmation of the final product's structure is proposed to be achieved through a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will provide detailed information about the chemical environment of each atom.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: Will identify key functional groups, such as the N-H and N-O stretching vibrations.

Conformational Analysis: A Deeper Dive

The conformation of 2,6-Difluoro-N-(2-nitrophenyl)aniline is dictated by a delicate balance of intramolecular forces.

Intramolecular Hydrogen Bonding

A key feature in the conformation of 2-nitroaniline derivatives is the formation of an intramolecular hydrogen bond between the N-H proton and one of the oxygen atoms of the nitro group.[3][4][5][6][7] This interaction creates a pseudo-six-membered ring, which significantly stabilizes a more planar arrangement of the N-H and nitro group relative to the phenyl ring they are attached to.

Diagram 2: Key Intramolecular Interactions

Sources

reactivity of the nitro group in 2,6-Difluoro-N-(2-nitrophenyl)aniline

An In-Depth Technical Guide to the Reactivity of the Nitro Group in 2,6-Difluoro-N-(2-nitrophenyl)aniline

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the nitro functional group in the complex molecular scaffold of 2,6-Difluoro-N-(2-nitrophenyl)aniline. This molecule serves as a valuable intermediate in medicinal chemistry and materials science, where the strategic transformation of the nitro group is a pivotal step. We will explore the electronic and steric factors governing its reactivity, detail primary reaction pathways with a focus on reduction to the corresponding aniline, and discuss the influence of the unique difluoroaniline moiety. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule's synthetic potential. It combines mechanistic insights with actionable experimental protocols and comparative data to guide strategic decision-making in the laboratory.

Molecular Architecture: An Interplay of Steric and Electronic Effects

The reactivity of 2,6-Difluoro-N-(2-nitrophenyl)aniline is not dictated by the nitro group in isolation. Its behavior is a consequence of the intricate electronic and steric environment created by the entire molecular structure.

-

The Nitro Group (-NO₂): As a powerful electron-withdrawing group, it deactivates the phenyl ring to which it is attached towards electrophilic substitution but strongly activates it for reduction. Its position ortho to the aniline bridge introduces significant steric considerations.

-

The Aniline Bridge (-NH-): This secondary amine acts as an electronic bridge between the two aromatic rings. Its lone pair of electrons can donate into both systems, slightly modulating their electron densities.

-

The 2,6-Difluoro Substituents: The two fluorine atoms are highly electronegative, exerting a strong inductive electron-withdrawing effect (-I) on their host ring. This makes the difluorophenyl ring exceptionally electron-deficient and primed for certain reaction types, which can present competitive pathways.[1] Furthermore, their placement ortho to the aniline nitrogen creates significant steric hindrance, which can influence the conformation of the molecule and the accessibility of the amine proton.

This unique combination of features makes the nitro group readily susceptible to reduction while also introducing the possibility of competing reactions, such as Nucleophilic Aromatic Substitution (SNAr) on the highly activated difluorophenyl ring.

The Primary Transformation: Reduction of the Nitro Group

The conversion of the aromatic nitro group to a primary amine is one of the most fundamental and crucial transformations in organic synthesis, providing a gateway to a vast array of further functionalizations.[2][3] This reduction is the most common and synthetically valuable reaction for 2,6-Difluoro-N-(2-nitrophenyl)aniline. The general pathway proceeds through nitroso and hydroxylamine intermediates, though these are typically not isolated.[4]

Methodologies for Nitro Group Reduction

A variety of methods exist for this transformation, with the choice often depending on factors like substrate tolerance, scale, cost, and desired purity.[2][5]

This is a highly efficient, clean, and widely used method for reducing nitroaromatics.[2][3] It involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

-

Causality Behind Catalyst Choice:

-

Palladium-on-Carbon (Pd/C): The workhorse for this transformation. It is highly active, cost-effective, and provides excellent yields under mild conditions (often room temperature and low H₂ pressure).[3]

-

Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, it is very effective but generally more expensive than Pd/C.[2]

-

Raney Nickel: A cost-effective alternative, though it sometimes requires higher temperatures and pressures and can be pyrophoric.[2][6]

-

This classic approach utilizes easily oxidized metals to effect the reduction.[6]

-

Iron in Acidic Media (Fe/HCl): A very common, inexpensive, and mild method for this transformation.[3] It is particularly useful for selective reductions in molecules with multiple reducible functional groups. The reaction often uses iron powder in the presence of an acid like HCl or acetic acid.[2]

-

Tin(II) Chloride (SnCl₂): A reliable reagent that works under neutral pH conditions in solvents like ethanol, offering an alternative when acidic conditions are not desirable.[6]

This method avoids the need for gaseous H₂, using other molecules as the hydrogen source, which can be advantageous for safety and ease of handling.

-

Hydrazine (N₂H₄) with a Catalyst: Hydrazine, in the presence of catalysts like Raney Nickel or Rhodium on carbon, can efficiently reduce nitro groups at or below room temperature.[2][4]

-

Formic Acid: An iron-based catalyst system using formic acid as the reducing agent allows for the conversion of a broad range of nitroarenes to anilines under mild, base-free conditions.[7]

Comparative Analysis of Reduction Methods

The selection of a reduction protocol is a critical decision in a synthetic workflow. The following table summarizes the key characteristics of the most common methods.

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C (5-10 mol%) | MeOH or EtOH, RT, 1-4 atm H₂ | High yield, clean reaction, easy product isolation (filtration of catalyst) | Requires specialized hydrogenation equipment; potential for catalyst poisoning |

| Metal/Acid Reduction | Fe powder, HCl | EtOH/H₂O, Reflux | Inexpensive, highly reliable, good for selective reductions | Generates significant metal waste, workup can be cumbersome[8] |

| Transfer Hydrogenation | Hydrazine hydrate, Raney Ni | EtOH, 0-25 °C | Avoids use of H₂ gas, mild conditions | Hydrazine is highly toxic; Raney Ni can be pyrophoric |

| Stoichiometric Reductant | SnCl₂·2H₂O | EtOH, Reflux | Mild, non-acidic conditions | Generates stoichiometric tin waste, requires careful workup |

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon

-

Vessel Preparation: To a 250 mL hydrogenation flask, add 2,6-Difluoro-N-(2-nitrophenyl)aniline (5.0 g, 18.9 mmol) and 100 mL of methanol.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (0.5 g, 10% w/w) under a nitrogen atmosphere.

-

Hydrogenation: Secure the flask to a Parr shaker apparatus. Evacuate the flask and backfill with hydrogen gas (3 cycles). Pressurize the vessel to 50 psi (approx. 3.4 atm) with hydrogen.

-

Reaction: Begin vigorous shaking at room temperature. Monitor the reaction progress by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots. The reaction is typically complete within 4-6 hours.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional methanol (2 x 20 mL).

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield 2,6-Difluoro-N-(2-aminophenyl)aniline as a solid, which can be used directly or purified further by recrystallization.

Diagram: Catalytic Hydrogenation Workflow

Caption: Workflow for the reduction of the nitro group via catalytic hydrogenation.

Competing Pathways: Nucleophilic Aromatic Substitution (SNAr)

A critical consideration when working with 2,6-Difluoro-N-(2-nitrophenyl)aniline is the high reactivity of the difluorophenyl ring towards nucleophilic aromatic substitution (SNAr). This reaction occurs when a nucleophile displaces a leaving group (in this case, fluoride) on an electron-deficient aromatic ring.[9]

-

Activating Factors: The presence of two strongly electron-withdrawing fluorine atoms makes this ring highly susceptible to nucleophilic attack. The SNAr reaction proceeds through a stabilized carbanionic intermediate known as a Meisenheimer complex.[10][11]

-

Reaction Conditions: SNAr is typically favored by the presence of strong nucleophiles (e.g., alkoxides, thiolates, or even excess amine) and often requires heat.

-

Implications for Synthesis: When planning reactions targeting the nitro group, one must choose reagents and conditions that do not inadvertently promote SNAr on the other ring. For example, using a strong base with a nucleophilic character could lead to a mixture of products. The reduction methods described above (catalytic hydrogenation, Fe/HCl) are generally chemoselective and do not trigger this competing pathway.

Diagram: SNAr Mechanism on the Difluorophenyl Ring

Caption: The two-step addition-elimination mechanism of SNAr.

Synthetic Utility and Applications in Drug Development

The primary product of the nitro group reduction, 2,6-Difluoro-N-(2-aminophenyl)aniline , is a highly valuable diamine intermediate. Its structure contains multiple handles for subsequent chemical modifications, making it a versatile building block for complex molecular architectures.

-

Heterocycle Formation: The resulting 1,2-diamine on the one ring is a classic precursor for the synthesis of benzodiazepines, quinoxalines, or phenazines, which are privileged scaffolds in medicinal chemistry.

-

Further Functionalization: The newly formed primary amine can undergo a wide range of reactions, including acylation, sulfonylation, and diazotization, allowing for the introduction of diverse functional groups and the construction of combinatorial libraries for drug screening.

-

Modulation of Physicochemical Properties: The transformation of the nitro group (a polar, electron-withdrawing moiety) into an amino group (a basic, electron-donating moiety) dramatically alters the molecule's properties, including its acidity/basicity (pKa), lipophilicity (logP), and hydrogen bonding capacity.[6] This is a key strategy used by medicinal chemists to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.

Conclusion

The nitro group in 2,6-Difluoro-N-(2-nitrophenyl)aniline is a highly reactive and synthetically versatile functional group. Its primary and most important reaction is its reduction to a primary amine, a transformation that can be achieved with high efficiency and chemoselectivity using methods like catalytic hydrogenation or metal/acid reduction. A thorough understanding of the molecule's overall electronic structure is crucial to avoid potential side reactions, particularly nucleophilic aromatic substitution on the activated difluorophenyl ring. By carefully selecting reaction conditions, researchers can effectively harness the reactivity of this nitro group to access valuable diamine intermediates, paving the way for the synthesis of complex and biologically active molecules for the pharmaceutical and agrochemical industries.

References

- A Comparative Guide to Catalytic Systems for the Reduction of Substituted Nitroaromatics. Benchchem.

- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). Royal Society of Chemistry.

- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2023). MDPI.

- Reduction of nitro compounds. Wikipedia.

-

reduction of nitro groups to anilines. (2019). YouTube. Available from: [Link]

-

More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available from: [Link]

-

Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available from: [Link]

- Reactivity Face-Off: 1-Fluoro-4-nitrobenzene vs. 1-Fluoro-2-nitrobenzene in Nucleophilic Aromatic Substitution. Benchchem.

- A Comparative Guide to the Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide and Other Nitrated Anilines. Benchchem.

- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). National Center for Biotechnology Information.

-

In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene?. Chemistry Stack Exchange. Available from: [Link]

-

Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry. Available from: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

-

Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. (2024). National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives | MDPI [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 8. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 9. vapourtec.com [vapourtec.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Bio-relevant Heterocycles from 2,6-Difluoro-N-(2-nitrophenyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Heterocycles and the Utility of 2,6-Difluoro-N-(2-nitrophenyl)aniline

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Their unique three-dimensional structures and ability to engage in various non-covalent interactions make them privileged scaffolds in drug design. The strategic incorporation of fluorine atoms into these heterocyclic systems can profoundly influence their physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability, all of which are critical parameters in the development of effective therapeutics.

This application note provides a comprehensive guide to the synthesis of various medicinally relevant heterocycles using 2,6-Difluoro-N-(2-nitrophenyl)aniline as a key starting material. The presence of two fluorine atoms on one phenyl ring and a nitro group on the other makes this molecule a versatile precursor for a range of intramolecular cyclization reactions. We will explore detailed protocols and the underlying mechanistic principles for the synthesis of fluorinated phenazines, benzimidazoles, and carbazoles, highlighting the causality behind experimental choices to ensure reproducible and efficient outcomes.

I. Synthesis of Fluorinated Phenazines via Reductive Cyclization

Phenazines are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic properties. The synthesis of phenazines often involves the reductive cyclization of 2-nitrodiphenylamine derivatives.

Mechanistic Rationale

The conversion of 2,6-Difluoro-N-(2-nitrophenyl)aniline to a difluorophenazine derivative proceeds through an intramolecular reductive cyclization. The nitro group is first reduced to a nitroso or amino group, which then undergoes an intramolecular electrophilic attack on the electron-rich difluorophenyl ring to form the central pyrazine ring of the phenazine core. The choice of reducing agent and catalyst is crucial for achieving high yields and selectivity. Palladium-catalyzed reactions using carbon monoxide or a CO surrogate like phenyl formate have proven to be effective for this transformation.[1]

Figure 1: General workflow for the synthesis of 1,3-Difluorophenazine.

Experimental Protocol: Palladium-Catalyzed Reductive Cyclization

This protocol is adapted from established methods for the synthesis of phenazines from 2-nitro-N-phenylanilines.[1]

Materials:

-

2,6-Difluoro-N-(2-nitrophenyl)aniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,10-Phenanthroline

-

Phenyl formate

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add 2,6-Difluoro-N-(2-nitrophenyl)aniline (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).

-

Add anhydrous DMF (5 mL) and stir the mixture until all solids are dissolved.

-

Add K₂CO₃ (2.0 mmol) and phenyl formate (1.5 mmol).

-

Seal the Schlenk tube and heat the reaction mixture at 120 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 1,3-difluorophenazine.

Data Summary

| Entry | Precursor | Catalyst | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2,6-Difluoro-N-(2-nitrophenyl)aniline | Pd(OAc)₂/Phenanthroline | Phenyl Formate | DMF | 120 | 12-24 | >80 (Expected) |

II. Synthesis of Fluorinated Benzimidazoles

Benzimidazoles are another critical heterocyclic scaffold found in numerous pharmaceuticals, including proton pump inhibitors and anthelmintics. The synthesis typically involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. An alternative route involves the reductive cyclization of a 2-nitroaniline derivative.

Mechanistic Rationale

Starting from 2,6-Difluoro-N-(2-nitrophenyl)aniline, the synthesis of a fluorinated benzimidazole would likely proceed through a reductive cyclization pathway, potentially with an in-situ generated aldehyde or a related one-carbon source. A more direct approach would be the reaction of the corresponding diamine (obtained after reduction of the nitro group) with a suitable cyclizing agent.

Figure 2: Proposed synthetic workflow for fluorinated benzimidazoles.

Experimental Protocol: Two-Step Synthesis of Fluorinated Benzimidazoles

This protocol is a two-step procedure involving the reduction of the nitro group followed by cyclization.

Step 1: Reduction to N-(2-aminophenyl)-2,6-difluoroaniline

Materials:

-

2,6-Difluoro-N-(2-nitrophenyl)aniline

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

-

Dissolve 2,6-Difluoro-N-(2-nitrophenyl)aniline (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

-

Carefully add 10% Pd/C (10 mol% Pd).

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-(2-aminophenyl)-2,6-difluoroaniline, which can often be used in the next step without further purification.

Step 2: Cyclization to the Benzimidazole

Materials:

-

N-(2-aminophenyl)-2,6-difluoroaniline (from Step 1)

-

Aldehyde or Carboxylic Acid (e.g., benzaldehyde)

-

Polyphosphoric acid (PPA) or another suitable acid catalyst

Procedure:

-

Combine N-(2-aminophenyl)-2,6-difluoroaniline (1.0 mmol) and the desired aldehyde or carboxylic acid (1.1 mmol) in a reaction vessel.

-

Add polyphosphoric acid (PPA) (5 mL) and heat the mixture to 120-150 °C for 12-18 hours.

-

Monitor the reaction by TLC.

-

After completion, carefully pour the hot reaction mixture onto ice water.

-

Neutralize the aqueous solution with a base (e.g., 5 M NaOH) to a pH of 8-9 to precipitate the product.

-

Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure fluorinated benzimidazole derivative.

Data Summary

| Step | Reactant | Reagents | Solvent | Conditions | Expected Product |

| 1 | 2,6-Difluoro-N-(2-nitrophenyl)aniline | H₂, 10% Pd/C | Methanol | RT, 4-8 h | N-(2-aminophenyl)-2,6-difluoroaniline |

| 2 | Diamine Intermediate | Aldehyde/Carboxylic Acid, PPA | - | 120-150 °C, 12-18 h | Fluorinated Benzimidazole |

III. Synthesis of Fluorinated Carbazoles

Carbazoles are another important class of nitrogen-containing heterocycles with significant biological activities, including anticancer and neuroprotective properties.[2] The synthesis of carbazoles from diphenylamine derivatives can be achieved through various methods, including reductive cyclization of 2-nitrobiphenyls. While our starting material is a diphenylamine, the direct cyclization to a carbazole would require C-C bond formation, which is less common than the phenazine-forming C-N bond formation. A more plausible route would involve a Cadogan-type reductive cyclization.

Mechanistic Rationale

The Cadogan reaction involves the deoxygenative cyclization of a nitro group onto an adjacent aromatic ring, typically mediated by a trivalent phosphorus reagent like triphenylphosphine or triethyl phosphite.[3] This reaction proceeds through a nitrene intermediate which then undergoes intramolecular C-H insertion to form the carbazole ring.

Figure 3: Proposed mechanism for the synthesis of a fluorinated carbazole.

Experimental Protocol: Cadogan Reductive Cyclization

This protocol is based on the general procedure for the Cadogan reaction.

Materials:

-

2,6-Difluoro-N-(2-nitrophenyl)aniline

-

Triethyl phosphite (P(OEt)₃)

-

High-boiling solvent (e.g., 1,2,4-trichlorobenzene or diphenyl ether)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-Difluoro-N-(2-nitrophenyl)aniline (1.0 mmol) in a high-boiling solvent (e.g., 1,2,4-trichlorobenzene, 5 mL).

-

Add triethyl phosphite (3.0 mmol) to the solution.

-

Heat the reaction mixture to reflux (typically 180-220 °C, depending on the solvent) for 4-8 hours. Monitor the reaction progress by TLC.

-

After cooling to room temperature, the reaction mixture can be directly purified by column chromatography. Alternatively, the solvent can be removed under high vacuum.

-

Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the fluorinated carbazole product.

Data Summary

| Entry | Precursor | Reagent | Solvent | Temp (°C) | Time (h) | Expected Product |

| 1 | 2,6-Difluoro-N-(2-nitrophenyl)aniline | P(OEt)₃ | 1,2,4-Trichlorobenzene | ~214 | 4-8 | Fluorinated Carbazole |

Conclusion